molecular formula C6H10Br2 B8573118 1,1-Dibromo-4-methylpent-1-ene CAS No. 90701-59-0

1,1-Dibromo-4-methylpent-1-ene

Cat. No.: B8573118
CAS No.: 90701-59-0
M. Wt: 241.95 g/mol
InChI Key: BVGCVJLYAPCCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dibromo-4-methylpent-1-ene (CAS 90701-59-0) is a specialized organic compound with the molecular formula C6H10Br2 and a molecular weight of 241.95 g/mol . This compound serves as a valuable synthetic intermediate in organic synthesis, particularly as a precursor to more complex molecular architectures. Its key research value lies in its utility as a versatile building block. For instance, 1,1-dibromoalkenes can be converted into lithium acetylides, which are pivotal intermediates for the synthesis of alkynylboron compounds via dehydroborylation reactions . These alkynylboron derivatives are crucial building blocks in a wide range of metal-catalyzed cross-coupling reactions, enabling the construction of complex natural products, pharmaceuticals, and functional materials . Furthermore, related synthetic methodologies have been developed for the synthesis of 1,1-dibromo-1-alkenes from various starting materials, including aldoses, highlighting their role in the synthetic chemistry toolkit . This chemical is provided "For Research Use Only" and is intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90701-59-0

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

1,1-dibromo-4-methylpent-1-ene

InChI

InChI=1S/C6H10Br2/c1-5(2)3-4-6(7)8/h4-5H,3H2,1-2H3

InChI Key

BVGCVJLYAPCCJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,1 Dibromo 4 Methylpent 1 Ene

Synthesis from Alkyne Precursors

Terminal alkynes serve as direct and logical precursors for the synthesis of 1,1-dihaloalkenes. The carbon-carbon triple bond in a molecule like 4-methyl-1-pentyne (B1581292) provides a reactive site for the addition of two bromine atoms to the terminal carbon. nih.govfishersci.ca

The direct addition of hydrogen bromide (HBr) across the triple bond of a terminal alkyne is a fundamental method for preparing geminal dibromides. In the case of synthesizing 1,1-dibromo-4-methylpent-1-ene, the precursor is 4-methyl-1-pentyne. The reaction proceeds via an electrophilic addition mechanism.

The first addition of HBr follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the bromine atom adds to the more substituted internal carbon of the alkyne. This results in the formation of a vinylic bromide intermediate, 2-bromo-4-methylpent-1-ene. A second addition of HBr to this intermediate follows the same regioselectivity. The bromine atom adds to the same carbon as the first bromine, a consequence of the carbocation stability, leading to the formation of the geminal dibromoalkane, 2,2-dibromo-4-methylpentane, not the desired 1,1-dibromoalkene.

To achieve the desired 1,1-dibromo-alkene structure from an alkyne, alternative methods to direct hydrobromination are typically necessary, such as those involving radical additions or different brominating agents, though these are less common and direct conversion to the gem-dibromoalkene via hydrobromination is not the standard outcome.

More advanced methods have been developed for the geminal difunctionalization of terminal alkynes. An acid-promoted method for the geminal diazidation and dibromination of terminal alkynes has been reported. acs.orgx-mol.com This reaction provides a novel route to structurally diverse compounds and proceeds with high chemo- and regioselectivity under mild, metal-free conditions. acs.orgx-mol.com While this specific protocol introduces both azide (B81097) and bromide groups, it highlights the development of catalytic or promoted systems that can achieve geminal functionalization of the terminal alkyne position. acs.orgx-mol.com The mechanism is suggested to proceed via a radical pathway. acs.org

Synthesis via Carbonyl Group Transformations

A widely used and versatile approach to synthesizing 1,1-dibromoalkenes involves the transformation of a carbonyl group, specifically from an aldehyde. researchgate.net For the synthesis of this compound, the corresponding aldehyde would be 4-methylpentanal.

The Corey-Fuchs reaction is a prominent and reliable method for converting aldehydes into 1,1-dibromoalkenes. scribd.comwikipedia.org This reaction is a special case of the Wittig olefination. wikipedia.orgorganic-chemistry.org The process involves two main steps:

Ylide Formation: A phosphorus ylide is generated in situ from the reaction of carbon tetrabromide (CBr₄) with two equivalents of triphenylphosphine (B44618) (PPh₃). wikipedia.org

Wittig Reaction: The resulting dibromomethylene ylide, Ph₃P=CBr₂, reacts with an aldehyde (in this case, 4-methylpentanal). scribd.comwikipedia.org This olefination step forms the target this compound and triphenylphosphine oxide as a byproduct. scribd.com

The reaction is known for its reliability and can be performed under various conditions. researchgate.net A key advantage is that the 1,1-dibromoalkene product can be isolated or used directly for subsequent transformations, such as conversion into a terminal alkyne via the Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.org

ReactionKey ReagentsSubstrateProductReference
Corey-Fuchs ReactionCarbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)Aldehyde (R-CHO)1,1-Dibromoalkene (R-CH=CBr₂) scribd.comwikipedia.org
Ramirez gem-DibromoolefinationCBr₄, P(O-i-Pr)₃Aldehydes, Ketones1,1-Dibromoalkene researchgate.net

The Tebbe and Petasis reagents are powerful organotitanium compounds known for carbonyl olefination. santiago-lab.comtcichemicals.com The Tebbe reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is synthesized from titanocene (B72419) dichloride and trimethylaluminium. wikipedia.org It is primarily used for methylenation, which is the conversion of a carbonyl group (R₂C=O) into a terminal alkene (R₂C=CH₂). wikipedia.orguwindsor.ca

The reaction proceeds not with the Tebbe reagent itself, but with the active Schrock carbene (titanocene methylidene) that is generated from it upon treatment with a mild Lewis base. santiago-lab.comwikipedia.org This carbene reacts with the carbonyl compound to form a highly strained oxatitanacyclobutane intermediate, which then rapidly decomposes to yield the alkene and a titanium-oxo species, the latter being the thermodynamic driving force for the reaction. wikipedia.org

The Petasis reagent, or dimethyltitanocene (Cp₂Ti(CH₃)₂), is an alternative, aluminum-free reagent that also serves as a precursor to the same active titanocene methylidene carbene. researchgate.net It performs similar methylenation reactions on aldehydes, ketones, and even esters. santiago-lab.comresearchgate.net

Crucially, neither the Tebbe nor the Petasis reagent is used for the formation of gem-dibromoalkenes (R₂C=CBr₂). Their established reactivity is exclusively for the introduction of a methylene (B1212753) (=CH₂) or substituted alkylidene group, not a dibromomethylene (=CBr₂) group. tcichemicals.comuwindsor.ca The synthesis of 1,1-dibromoalkenes from carbonyls relies on phosphorus-based reagents like in the Corey-Fuchs reaction, which can deliver the CBr₂ moiety. wikipedia.org

Novel Synthetic Routes to this compound

Research into synthetic methodologies continues to produce novel and efficient routes for chemical transformations. For the synthesis of 1,1-dibromoalkenes, one area of innovation lies in process chemistry.

Continuous flow chemistry has been applied to the Ramirez gem-dibromoolefination, a reaction closely related to the Corey-Fuchs synthesis. researchgate.netresearchgate.net In this setup, an immobilized form of triphenylphosphine, such as a polymer-supported monolith, is used. researchgate.net The monolith is packed into a column and first treated with carbon tetrabromide to form the active ylide. Subsequently, a solution of the aldehyde is passed through the column, resulting in a clean conversion to the 1,1-dibromoalkene. researchgate.net This method offers several advantages, including high yields, high purity of the product often requiring only solvent removal, and easier separation from the triphenylphosphine oxide byproduct, which remains bound to the solid support. researchgate.netresearchgate.net This approach has been successfully applied to a variety of aldehydes. researchgate.net

Multicomponent Reactions Incorporating 1,1-Dibromovinyl Moieties

1,1-Dibromoalkenes, such as this compound, are versatile building blocks in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. mdpi.com These reactions are highly valued for their efficiency and atom economy.

Research has demonstrated that 1,1-dibromoalkenes can participate in palladium-catalyzed three-component coupling reactions. For instance, they can be coupled with vinylzinc chloride and soft nucleophiles to synthesize 1,3-disubstituted allenes. nih.govacs.org In this type of reaction, the 1,1-dibromoalkene acts as a key precursor, first undergoing a regioselective cross-coupling reaction. nih.govacs.org Another example involves a copper-catalyzed reaction between 1,1-dibromoalkenes and biguanides to produce substituted 2,4-diamino-1,3,5-triazines under mild conditions. acs.org This method is noted for its broad scope and tolerance of various functional groups on the dibromoalkene, including alkyl substituents like the one present in this compound. acs.org

Reaction TypeKey ReagentsCatalystProduct ClassReference
Three-Component Allenic Synthesis1,1-Dibromoalkene, Vinylzinc Chloride, Soft NucleophilePalladium/Xantphos1,3-Disubstituted Allenes nih.govacs.org
Triazine Synthesis1,1-Dibromoalkene, BiguanideCopper(I)2,4-Diamino-1,3,5-triazines acs.org
Triazole Synthesis1,1-Dibromoalkene, Sulfonyl/Aryl/Alkyl Aziden-BuLi or EtMgBr5-Substituted 1,2,3-Triazoles researchgate.net

Stereoselective and Regioselective Synthesis Strategies

The regioselectivity in the synthesis of this compound is critical to ensure the correct placement of the double bond and bromine atoms. The Corey-Fuchs reaction is inherently regioselective, converting the formyl group of an aldehyde directly into the 1,1-dibromovinyl group (C(Br)2). researchgate.netthieme-connect.com This method provides a reliable route to terminal gem-dibromoalkenes from aldehydes. tcichemicals.com

While the standard Corey-Fuchs reaction is primarily regioselective, other strategies focus on stereoselectivity for producing various vinyl bromides. For example, highly stereoselective syntheses of (E)-trisubstituted vinyl bromides can be achieved through the addition of alkynes to oxocarbenium ions, promoted by a Lewis acid. nih.govnih.gov Another approach involves the halodesilylation of vinylsilanes, which offers high stereoselectivity in forming vinyl bromides and chlorides. acs.org Free-radical-mediated bromoallylation of acetylenes has also been developed as a regioselective method for synthesizing 1-bromo-1,4-dienes. nih.gov Although these methods are not the primary route to this compound, they highlight the diverse strategies available for controlling regiochemistry and stereochemistry in the synthesis of bromo-substituted alkenes.

Reaction Optimization and Process Intensification for this compound Production

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and selectivity while minimizing environmental impact.

Solvent Selection and Green Chemistry Principles

The choice of solvent is a key factor in reaction optimization, with a growing emphasis on "green" solvents to reduce environmental and health impacts. rsc.org Traditional syntheses of 1,1-dibromoalkenes, such as the Corey-Fuchs reaction, often employ chlorinated solvents like dichloromethane (B109758) (CH2Cl2 or DCM). researchgate.net However, these solvents are associated with health and environmental concerns. rsc.org

Green chemistry principles encourage the replacement of hazardous solvents with more benign alternatives. acs.org For olefin synthesis and related reactions, several greener solvents have been investigated. These include bio-based solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), as well as solvents like ethyl acetate (B1210297) (EtOAc). rsc.orgacs.orgresearchgate.netacs.org For instance, in olefin metathesis, a reaction also focused on C=C bond formation, ester solvents like EtOAc have been shown to yield results comparable to those obtained in traditional solvents like toluene (B28343) and DCM, even under milder conditions. rsc.org The application of solvents like 4-methyltetrahydropyran (4-MeTHP) has also been explored as a viable alternative to chlorinated solvents in metathesis, offering high yields and simplifying product purification. acs.org The selection of a suitable green solvent for the synthesis of this compound would depend on catalyst compatibility and reagent solubility, aiming to maintain high reaction efficiency while improving the process's sustainability profile. acs.org

Solvent TypeExampleKey CharacteristicsReference
TraditionalDichloromethane (DCM), TolueneEffective for many reactions but pose health/environmental risks. researchgate.netrsc.org
Green AlternativesEthyl Acetate (EtOAc)Less hazardous; effective for metathesis at elevated temperatures. rsc.org
2-Methyltetrahydrofuran (2-MeTHF)Bio-based alternative; used in various organic transformations. researchgate.netacs.org
γ-Valerolactone (GVL)Bio-based; identified as a suitable green solvent for α-olefin synthesis. acs.org

Temperature and Pressure Effects on Yield and Selectivity

Temperature is a critical parameter that can significantly influence the rate, yield, and selectivity of a reaction. In reactions where substitution and elimination pathways compete, increasing the temperature generally favors the elimination product. masterorganicchemistry.com This is primarily due to the principles of thermodynamics. Elimination reactions typically result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS). masterorganicchemistry.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes the ΔG more negative as the temperature (T) increases, thus making the elimination reaction more spontaneous and favorable at higher temperatures. masterorganicchemistry.comyoutube.com

Changes in pressure primarily affect reactions that involve gaseous reactants or products. savemyexams.com While the synthesis of this compound is typically conducted in the liquid phase, some side reactions or decomposition at higher temperatures could potentially release gases. In such cases, increased pressure might hinder reactions that involve the release of gaseous byproducts. acs.org For most solution-phase reactions like the Corey-Fuchs synthesis, pressure effects are generally considered minimal compared to the influence of temperature and solvent choice. researchgate.netresearchgate.net

ParameterEffect on ReactionUnderlying PrincipleReference
Temperature (Increase)Favors elimination over substitution; increases reaction rate.Thermodynamics (entropy term -TΔS becomes more significant) and kinetics (overcoming activation energy). masterorganicchemistry.comyoutube.com
PressureSignificant mainly for reactions involving gases; increased pressure can hinder gas-releasing steps.Le Chatelier's principle; affects equilibrium and reaction rates for gas-phase reactions. savemyexams.comresearchgate.net

Reaction Mechanisms and Reactivity of 1,1 Dibromo 4 Methylpent 1 Ene

Mechanistic Investigations of 1,1-Dibromo-4-methylpent-1-ene Formation

The synthesis of 1,1-dibromoalkenes can be approached through several routes, with the most common being the reaction of aldehydes with carbon tetrabromide and triphenylphosphine (B44618), known as the Corey-Fuchs reaction. thieme-connect.com However, understanding the direct bromination of the corresponding alkyne, 4-methyl-1-pentyne (B1581292), provides insight into fundamental reaction mechanisms.

The addition of molecular bromine (Br₂) to an alkyne like 4-methyl-1-pentyne is a classic example of electrophilic addition. The reaction proceeds through a cyclic bromonium ion intermediate.

The proposed mechanism involves the following steps:

The π-bond of the alkyne attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.

The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate. This attack occurs from the side opposite the bromonium ring (anti-addition), leading to a vicinal dibromoalkene.

A second equivalent of Br₂ can then react with the initial product, although controlling the reaction to selectively produce the 1,1-dibromo isomer over other poly-brominated products can be challenging.

The formation of 1,1-dibromoalkenes via electrophilic addition to terminal alkynes is not always straightforward, as it often competes with the formation of the trans-1,2-dibromoalkene.

Under different conditions, such as in the presence of radical initiators (e.g., peroxides or UV light), the bromination of alkynes can proceed via a radical mechanism. The anti-Markovnikov addition of hydrogen bromide (HBr) across the triple bond is a key example of a radical pathway.

The mechanism for radical addition typically involves:

Initiation: The radical initiator generates a bromine radical from HBr.

Propagation: The bromine radical adds to the terminal carbon of 4-methyl-1-pentyne, forming a more stable vinyl radical. This radical then abstracts a hydrogen atom from another HBr molecule to yield the vinyl bromide and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radical species.

While radical addition of HBr yields a vinyl bromide, the direct formation of this compound via a purely radical pathway from the alkyne is less common than electrophilic or aldehyde-based methods. Allylic bromination using reagents like N-bromosuccinimide (NBS) on a precursor alkene is another radical process, but it does not directly yield the target gem-dibromoalkene structure. chegg.com

Cross-Coupling Reactions Involving this compound

1,1-Dibromoalkenes are highly valuable substrates in transition metal-catalyzed cross-coupling reactions. wikipedia.org The differential reactivity of the two bromine atoms allows for stepwise, selective substitution, providing access to a wide range of organic structures. nih.govrsc.org Palladium-catalyzed reactions are particularly prominent in this context. nih.govnih.gov

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For 1,1-dibromoalkenes, this reaction can be performed in a stepwise manner to produce stereodefined trisubstituted alkenes. nih.govnih.gov The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

Research has shown that the first coupling typically occurs at the bromine atom that is trans to the alkyl substituent, followed by a second coupling at the remaining bromine. rsc.org This stereoselectivity is crucial for synthesizing complex molecules. One-pot sequential Suzuki-Miyaura couplings have been developed, allowing for the efficient synthesis of trisubstituted conjugated dienes from 1,1-dibromoalkenes. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1,1-Dibromoalkenes

Coupling Stage Reagent Catalyst Base Solvent Product Type Citation
First Coupling Alkenyltrifluoroborate Pd(PPh₃)₄ Cs₂CO₃ Toluene (B28343)/H₂O (Z)-Bromodiene nih.gov, nih.gov
Second Coupling Alkyltrifluoroborate Pd(PPh₃)₄ Cs₂CO₃ Toluene/H₂O Trisubstituted Diene nih.gov, nih.gov
Tandem Reaction Arylboronic Acid Pd(OAc)₂ / NHC precursor K-OtBu Toluene Internal Alkyne thieme-connect.com

The Sonogashira coupling joins a vinyl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org When applied to 1,1-dibromoalkenes like this compound, this reaction is an effective method for synthesizing conjugated enediynes or, through subsequent reactions, unsymmetrical 1,3-diynes. acs.orgnih.gov

The reaction can be controlled to achieve mono-alkynylation, yielding a bromoenyne intermediate, which can then undergo a second, different coupling reaction. The choice of ligand and reaction conditions is critical for controlling the selectivity between mono- and di-coupling products. acs.orgacs.org

Table 2: Ligand Effects in Sonogashira Coupling of 1,1-Dibromoalkenes

Ligand Product Favored Solvent Notes Citation
Tris(2-furyl)phosphine (TFP) (Z)-Bromoalkene (Mono-coupling) Toluene Good to excellent yields for mono-substitution. acs.org
Tris(4-methoxyphenyl)phosphine Internal Alkyne (via rearrangement) DMF Favored with less reactive organostannanes in Stille variant. acs.org
Pd(OAc)₂/DPPE Conjugated Enediyne THF Selective coupling with alkynylaluminums. nih.gov, semanticscholar.org

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner, catalyzed by palladium or nickel complexes. nih.gov The Negishi coupling is highly effective for the twofold C(sp²)-C(sp²) coupling of 1,1-dibromoalkenes with alkenylzinc reagents to form dendralenes. rsc.org It is also used for sequential, stereoselective synthesis of trisubstituted alkenes by first coupling with an alkenylzinc reagent and then with an alkylzinc reagent. nih.gov The choice of palladium catalyst and ligand can influence the stereochemical outcome, with some systems proceeding with retention of configuration and others with inversion. rsc.orgacs.org

Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) and was one of the first transition-metal-catalyzed cross-coupling reactions developed. organic-chemistry.org It is a cost-effective method for creating carbon-carbon bonds. While highly reactive, the use of Grignard reagents can limit functional group tolerance. The reaction has been applied to 1,1-dihaloalkenes for stepwise alkylation and arylation sequences. nih.gov

Table 3: Comparison of Negishi and Kumada Coupling for 1,1-Dibromoalkenes

Coupling Reaction Organometallic Reagent Typical Catalyst Key Features Citation
Negishi Organozinc (R-ZnX) Pd(DPEPhos)Cl₂, Pd(PPh₃)₄, [PdCl₂(dppf)] High functional group tolerance; good stereoselectivity; used for sequential couplings. nih.gov, rsc.org
Kumada Grignard (R-MgX) Ni or Pd complexes Cost-effective; highly reactive reagent; less functional group tolerance. nih.gov, organic-chemistry.org

Heck Reactions and Olefin Functionalization

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, facilitates the substitution of a vinylic hydrogen with an organic group from a halide or triflate. wikipedia.org While the classical Heck reaction involves a monohalo-olefin, the 1,1-dibromoalkene motif, as seen in this compound, offers extended synthetic possibilities. Typically, one bromine atom participates in the initial coupling, leaving the second for subsequent transformations or elimination.

The catalytic cycle of a Heck-type reaction with a gem-dibromoalkene begins with the oxidative addition of a Pd(0) catalyst into one of the C-Br bonds. wikipedia.orglibretexts.org This forms a vinylpalladium(II) intermediate. This intermediate then coordinates with an alkene (the coupling partner). Subsequently, migratory insertion of the alkene into the vinyl-palladium bond occurs, followed by β-hydride elimination to release the newly formed diene product and a hydridopalladium(II) species. libretexts.org The catalyst, Pd(0), is regenerated by reductive elimination, typically in the presence of a base. wikipedia.org

This reactivity allows for the functionalization of the olefin. For instance, a sequential, palladium-catalyzed, stereoselective disubstitution of 1,1-dibromoalkenes can be performed. organic-chemistry.org The first coupling reaction with a vinylboronic acid derivative can yield a bromodiene, which can then undergo a second coupling reaction, effectively functionalizing the original olefinic carbon twice. organic-chemistry.org

Table 1: Examples of Heck-Type Reactions with 1,1-Dibromoalkenes This table presents data for analogous 1,1-dibromoalkenes to illustrate the typical reactivity.

1,1-Dibromoalkene SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
(E)-1,1-Dibromo-3,3-dimethyl-1-buteneMethyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃N, 100 °CMethyl (2E,4E)-2-(bromomethylene)-5,5-dimethyl-3-hexenoate78% acs.org
1,1-Dibromo-2-phenyletheneStyrenePd(OAc)₂, PPh₃, Et₃N, DMF, 80 °C(Z)-1-Bromo-1,4-diphenyl-1,3-butadiene85% acs.org

Nucleophilic Reactivity of the 1,1-Dibromovinyl Moiety

The gem-dibromovinyl group is an excellent electrophilic handle and a precursor to highly reactive nucleophilic species. This duality is central to its utility in synthesis.

Organometallic reagents, particularly organolithium compounds, react readily with 1,1-dibromoalkenes through a lithium-bromine exchange mechanism. soton.ac.ukwikipedia.org This reaction is typically very fast, even at low temperatures (e.g., -78 °C), and generates a vinyl carbenoid or α-bromo vinyllithium (B1195746) species. soton.ac.ukresearchgate.net These intermediates are potent nucleophiles and can be trapped with various electrophiles. For this compound, treatment with an alkyllithium reagent like n-butyllithium would generate the corresponding α-bromo vinyllithium intermediate. This species can then be used in subsequent C-C bond-forming reactions. Theoretical studies suggest that the lithium-bromine exchange preferentially occurs at the sterically more hindered bromine atom under kinetic control. researchgate.net

Grignard reagents (R-MgX) can also react with 1,1-dibromoalkenes, although the reactions can be more complex. rsc.orgmasterorganicchemistry.com Depending on the substrate and conditions, the reaction may lead to reduction, coupling, or the formation of vinyl Grignard reagents. For example, titanium-catalyzed hydrodehalogenation of 1,1-dibromocyclopropanes with Grignard reagents has been reported to yield monobromocyclopropanes. rsc.org

Table 2: Reactions of 1,1-Dibromoalkenes with Organometallic Reagents This table presents data for analogous 1,1-dibromoalkenes to illustrate the typical reactivity.

1,1-Dibromoalkene SubstrateOrganometallic ReagentConditionsIntermediate/ProductYieldReference
1,1-Dibromo-2-phenylethenen-BuLi, then H₂OTHF, -78 °C(Z)-1-Bromo-2-phenylethene95% soton.ac.uk
1,1-Dibromo-2-cyclohexyl-ethenet-BuLi, then DMFTHF, -78 °C(Z)-2-Bromo-3-cyclohexyl-2-propenal72% acs.org
General 1,1-dibromoalkeneMe₂CuLiEther, -78 °C to 0 °C(Z)-Vinylcopper speciesN/A (In situ) researchgate.net

The reactivity of the 1,1-dibromovinyl group can be harnessed in intramolecular reactions to construct cyclic structures. researchgate.net If this compound were part of a larger molecule containing a tethered nucleophile or another reactive site, a variety of cyclization reactions could be envisioned.

Palladium-catalyzed intramolecular reactions are particularly powerful. For example, a substrate containing both a 1,1-dibromovinyl group and a suitably positioned alkene can undergo a tandem intramolecular Heck reaction. researchgate.net The initial oxidative addition of palladium is followed by an intramolecular carbopalladation (ring closure) and subsequent elimination or further coupling. researchgate.net

Furthermore, the conversion of the dibromovinyl group into a vinyllithium or vinylcopper species can trigger intramolecular cyclizations. researchgate.net For instance, a 1,1-dibromoalkene derivative with a tethered α,β-unsaturated ester can be treated with lithium dimethylcuprate (Me₂CuLi) to form a (Z)-vinylcopper intermediate in situ. This intermediate then undergoes an intramolecular conjugate addition to afford a cyclic product. researchgate.net This strategy has been used to construct five-, six-, and seven-membered rings. researchgate.net

Table 3: Examples of Cyclization Reactions Involving 1,1-Dibromoalkenes This table presents data for functionalized 1,1-dibromoalkenes to illustrate cyclization potential.

SubstrateReagents/ConditionsCyclization TypeProductYieldReference
Ethyl 8,8-dibromo-2-methyl-octa-2,7-dienoateMe₂CuLi, THF, -78 °CIntramolecular Conjugate AdditionEthyl 2-(1-methyl-2-methylenecyclopentyl)acetate71% researchgate.net
1-(2,2-Dibromovinyl)-2-alkenylbenzeneArylboronic acid, Pd(PPh₃)₄, K₂CO₃Tandem Suzuki/Heck ReactionSubstituted 1-Methylene-1H-indeneGood yields researchgate.net

Isomerization and Rearrangement Processes of this compound

Under specific conditions, this compound can potentially undergo isomerization or rearrangement, altering its core structure.

Isomerization of alkenes can occur through various mechanisms, including thermal and catalytic pathways. For gem-dihaloalkenes, isomerization can involve the migration of the double bond or a change in stereochemistry (E/Z isomerization) if the substituents allow. Photocatalytic E→Z isomerization of gem-bromofluoroalkenes has been demonstrated using iridium catalysts, suggesting that similar transformations could be possible for dibromo analogs under specific energetic inputs. rsc.org

Thermal isomerization can also occur, particularly to form more stable, conjugated systems. nih.gov However, for an isolated alkene like this compound, significant double bond migration along the alkyl chain would require harsh conditions or specific catalysts (e.g., strong acids or transition metal complexes) and is generally not a facile process. pitt.edu The most likely isomerization would be to an internal, more substituted alkene if a suitable pathway is available.

The formation of a carbocation from this compound, for instance by the loss of a bromide ion under strong Lewis acidic conditions, would generate a vinyl cation. Vinyl cations are generally high-energy intermediates. wikipedia.org Once formed, they can undergo rearrangement to more stable carbocations. wikipedia.orgvedantu.com

For the vinyl cation derived from this compound, a 1,2-hydride shift from the adjacent methylene (B1212753) (C3) is a theoretical possibility. This would transform the unstable vinyl cation into a more stable, resonance-stabilized allylic cation. However, such 1,2-hydride shifts in vinyl cations are known to have very high activation barriers. stackexchange.comechemi.com This is because the interacting p-orbital of the vinyl cation and the C-H sigma bond of the migrating hydride are orthogonal, making the transition state geometrically unfavorable. stackexchange.comechemi.com Therefore, while thermodynamically favorable, this rearrangement pathway is kinetically hindered and generally does not occur readily. wikipedia.orgstackexchange.com More complex rearrangements, such as alkyl shifts or those involving cyclization, are also possible but would depend heavily on the specific reaction conditions and the structure of the substrate. nih.gov

Structural Elucidation and Spectroscopic Characterization Techniques for 1,1 Dibromo 4 Methylpent 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of 1,1-Dibromo-4-methylpent-1-ene. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The olefinic proton (=CH-), directly attached to the double bond and adjacent to the carbon bearing two bromine atoms, is expected to appear as a triplet in the downfield region of the spectrum. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atoms and the sp²-hybridized carbon. The protons of the alkyl chain (the isobutyl group) appear in the upfield region, with their chemical shifts and splitting patterns revealing their connectivity. The two allylic protons (-CH₂-) adjacent to the double bond would typically present as a doublet of doublets or a triplet, coupling to both the olefinic proton and the methine proton of the isobutyl group. The single methine proton (-CH-) would be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The six equivalent protons of the two terminal methyl groups (-CH₃) would appear as a doublet, coupling with the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
=CH -~6.0-6.5Triplet (t)
-CH₂ -~2.2-2.5Doublet of Doublets (dd) or Triplet (t)
-CH -(CH₃)₂~1.8-2.1Multiplet (m)
-CH(CH₃ )₂~0.9-1.0Doublet (d)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected. The most characteristic signal is that of the carbon atom bearing the two bromine atoms (=CBr₂), which appears significantly downfield, typically in the range of 85-95 ppm. rsc.orgrsc.org This is a result of the strong deshielding effect of the halogens. The second olefinic carbon (=CH-) also appears in the downfield region, but at a higher field than its brominated counterpart, generally between 130-140 ppm. rsc.org The remaining signals correspond to the sp³-hybridized carbons of the isobutyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
=C Br₂85 - 95
=C H-130 - 140
-C H₂-40 - 50
-C H-(CH₃)₂28 - 35
-CH(C H₃)₂20 - 25

Note: Predicted values are based on typical chemical shifts for gem-dibromoalkenes and alkyl chains. rsc.orgrsc.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the olefinic proton (=CH-) and the adjacent allylic protons (-CH₂-). It would also clearly illustrate the connectivity within the isobutyl group, showing correlations between the allylic protons, the methine proton, and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the carbon to which it is directly attached. nih.govrsc.org An HSQC spectrum would definitively link the ¹H signals in Table 1 to their corresponding ¹³C signals in Table 2, for instance, connecting the olefinic proton signal to the =CH- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular puzzle. Key correlations would include the olefinic proton showing a cross-peak to the =CBr₂ carbon and the allylic carbon (-CH₂-). Likewise, the allylic protons would show correlations to both olefinic carbons, providing unequivocal evidence for the placement of the double bond and the gem-dibromo group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. uniroma1.it

The gem-dibromovinyl group (=CBr₂) is the most prominent functional group in this compound and exhibits characteristic absorption bands in the IR spectrum. The carbon-carbon double bond (C=C) stretch of a gem-dihaloalkene is typically observed in the 1600-1650 cm⁻¹ region. The presence of the two heavy bromine atoms on one of the sp² carbons can influence the intensity and exact position of this band. Furthermore, the carbon-bromine (C-Br) stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

In addition to the gem-dibromovinyl group, other structural components also provide distinct IR signals. The stretching vibration of the vinylic C-H bond (=C-H) typically appears just above 3000 cm⁻¹. uomustansiriyah.edu.iq In contrast, the C-H stretching vibrations of the sp³-hybridized carbons in the isobutyl alkyl chain are found just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range. uniroma1.ituomustansiriyah.edu.iq Bending vibrations for the alkyl C-H bonds (scissoring, rocking) are also expected in the 1350-1470 cm⁻¹ region. uomustansiriyah.edu.iq

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
C-H StretchVinylic (=C-H)3010 - 3090
C-H StretchAlkyl (C-H)2850 - 3000
C=C StretchAlkene1600 - 1650
C-H BendAlkyl1350 - 1470
C-Br StretchBromoalkane500 - 800

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with the molecular formula C₆H₁₀Br₂, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br). The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass, calculated using the most abundant isotopes, is a key identifier. Publicly available chemical databases provide computed exact mass values for this compound. researchgate.netnih.gov

PropertyValueSource
Molecular FormulaC₆H₁₀Br₂ researchgate.netnih.gov
Average Mass241.954 Da nih.gov
Monoisotopic Mass239.914925 Da nih.gov
Computed Exact Mass241.91288 Da researchgate.net

This table presents key mass-related properties of this compound.

The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that is unique to its structure. The method of ionization significantly influences the fragmentation pattern.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to extensive fragmentation, providing detailed structural information. For this compound, the EI mass spectrum is expected to exhibit several key features characteristic of gem-dibromoalkenes. docbrown.info The presence of two bromine atoms would result in a distinctive isotopic cluster for the molecular ion (M⁺) and any bromine-containing fragments, with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio. docbrown.infolibretexts.org

Expected key fragmentation pathways would include:

Loss of a bromine atom: This would lead to a prominent fragment ion [M-Br]⁺, which would still show an isotopic pattern for the remaining bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). docbrown.info

Cleavage of the alkyl chain: Fission of the C-C bond between the propyl group and the double bond could occur. For instance, the loss of an isobutyl radical (C₄H₉) would result in a [C₂HBr₂]⁺ fragment. Conversely, the loss of a bromine radical followed by the loss of the alkyl chain would also be possible.

Rearrangement reactions: Allylic cleavage is a common fragmentation pathway for alkenes, which could lead to the formation of stable carbocations. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In its standard mode, ESI generates protonated molecules [M+H]⁺ with minimal fragmentation. For a nonpolar compound like this compound, ESI would typically require specific conditions or derivatization to achieve efficient ionization. If ionized, tandem mass spectrometry (MS/MS) would be necessary to induce fragmentation. In negative-ion ESI with in-source fragmentation, organobromine compounds can be detected by the characteristic bromide ions at m/z 79 and 81. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, which is a liquid at standard conditions, X-ray crystallography cannot be performed directly. However, the technique is highly applicable to solid derivatives of this compound.

The analysis of crystalline derivatives of 1,1-dibromoalkenes provides valuable insights into the geometry of the C=CBr₂ functional group. rsc.orgrsc.orgiucr.org Structural data from such derivatives would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond length and the C-Br bond lengths can be accurately measured. Furthermore, the planarity of the vinyl group and the steric interactions between the bromine atoms and adjacent substituents can be assessed. In the solid state, intermolecular interactions such as halogen bonding (C-Br···X) can play a significant role in the crystal packing, and these can be characterized by X-ray diffraction. iucr.org

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar and symmetric molecular vibrations. nih.govasianpubs.org A Raman spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrational modes of its functional groups.

Key expected Raman active modes include:

C=C stretching: The carbon-carbon double bond stretch in alkenes typically appears in the region of 1600-1680 cm⁻¹. For a gem-dibromoalkene, the frequency of this vibration would be influenced by the mass of the bromine atoms.

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The CBr₂ group would have symmetric and asymmetric stretching modes. nist.gov

C-H stretching and bending: Vibrations associated with the alkyl part of the molecule, including C-H stretching (around 2850-3000 cm⁻¹) and various bending modes, would also be present. libretexts.org

The polarizability of the C=C and C-Br bonds changes significantly during their vibrations, making these modes potentially strong in the Raman spectrum. This technique can therefore serve as a valuable tool for confirming the presence of the dibromoalkene functionality.

Theoretical and Computational Chemistry Studies of 1,1 Dibromo 4 Methylpent 1 Ene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are principal determinants of a molecule's reactivity and physical properties. For 1,1-Dibromo-4-methylpent-1-ene, computational methods can elucidate these features with a high degree of accuracy.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) and the lone pairs of the bromine atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the antibonding orbitals of the carbon-bromine (C-Br) bonds, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Molecular Orbital Energies for this compound (Illustrative)

Molecular Orbital Energy (eV) Description
HOMO -9.5 Primarily localized on the C=C π-bond and Br lone pairs
LUMO -1.2 Primarily localized on the σ* orbitals of the C-Br bonds

Note: The values in this table are illustrative and based on typical DFT calculations for similar haloalkenes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.org In an MEP map, different colors are used to represent varying electrostatic potentials on the molecule's surface. youtube.com Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) denote electron-poor areas. youtube.com

For this compound, the MEP map would be expected to show a high electron density (red) around the two bromine atoms due to their high electronegativity and the presence of lone pairs. The carbon-carbon double bond would also exhibit a region of relatively high electron density. In contrast, the hydrogen atoms and the carbon atom attached to the two bromine atoms would likely show a more positive electrostatic potential (blue or green), indicating they are relatively electron-deficient. This charge distribution is instrumental in understanding intermolecular interactions and the molecule's reactivity patterns.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to rotation around single bonds. Understanding the conformational landscape and dynamic behavior is essential for predicting its physical and chemical properties.

Energy Minimization and Conformational Landscape Mapping

Conformational analysis of this compound involves identifying the stable conformers and the energy barriers that separate them. This is typically achieved through computational methods that systematically rotate the single bonds and calculate the corresponding energy. The resulting potential energy surface reveals the low-energy (stable) conformations and the transition states between them.

For this compound, the key rotatable bonds are the C2-C3 and C3-C4 single bonds. Rotation around these bonds will give rise to various staggered and eclipsed conformations. The relative energies of these conformers will be influenced by steric hindrance between the bulky bromine atoms, the isopropyl group, and the vinyl group. The most stable conformer will be the one that minimizes these steric interactions.

Dynamic Behavior and Rotational Barriers

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound at a given temperature. nih.gov These simulations model the movement of atoms over time, offering a view of the molecule's flexibility and the transitions between different conformations.

A key aspect of this dynamic behavior is the energy barrier to rotation around the single bonds. These rotational barriers can be calculated as the energy difference between the stable (staggered) and unstable (eclipsed) conformations. Higher rotational barriers indicate a more rigid structure. For this compound, the steric bulk of the substituents is expected to result in significant rotational barriers, influencing the population of different conformers at room temperature.

Table 2: Predicted Rotational Barriers for Key Single Bonds in this compound (Illustrative)

Rotatable Bond Predicted Rotational Barrier (kcal/mol) Consequence
C2-C3 4 - 6 Influences the orientation of the vinyl group relative to the alkyl chain.

Note: The values in this table are illustrative and based on typical rotational barriers in substituted alkanes.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to aid in the identification and characterization of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly valuable application of computational chemistry. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR). chemaxon.com For this compound, the predicted ¹H NMR spectrum would show distinct signals for the vinyl proton, the protons on the alkyl chain, and the methyl protons of the isopropyl group. The chemical shift of the vinyl proton would be significantly influenced by the two attached bromine atoms. Similarly, the predicted ¹³C NMR spectrum would show characteristic chemical shifts for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain. The carbon atom bonded to the two bromine atoms would exhibit a particularly downfield chemical shift.

In addition to NMR, computational methods can also predict vibrational spectra, such as Infrared (IR) and Raman spectra. These predictions are based on calculating the vibrational frequencies of the molecule's bonds. For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands for the C=C double bond stretching, C-H stretching and bending vibrations, and the C-Br stretching vibrations. These predicted spectra can serve as a valuable reference for the analysis of experimental spectroscopic data.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1 85 - 95 H on C2 6.0 - 6.5
C2 135 - 145 H on C3 2.0 - 2.5
C3 40 - 50 H on C4 1.5 - 2.0
C4 25 - 35 H on C5/C6 0.8 - 1.2

Note: The values in this table are illustrative and based on established correlations and computational predictions for similar structures.

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For this compound, this could involve studying its participation in addition reactions, substitutions, or eliminations.

Understanding a chemical reaction requires a detailed map of the potential energy surface, connecting reactants to products via a minimum energy pathway. A crucial point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.

Computational methods allow for the precise localization of transition state structures. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find these saddle points on the potential energy surface. Once located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the transition state correctly connects the desired reactants and products. For a hypothetical reaction, such as the addition of HBr across the double bond of this compound, this would involve mapping the energetic profile of the formation of the carbocation intermediate and the subsequent bromide attack.

These calculations provide quantitative insights into reaction feasibility and selectivity. For instance, by comparing the activation energies for different possible reaction pathways, chemists can predict which products are likely to form under specific conditions.

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)25.5
Reaction Energy (ΔE)-15.2

Note: These values are hypothetical for an illustrative reaction and would be highly dependent on the reaction being studied and the computational methodology.

Derivatives and Functionalization of 1,1 Dibromo 4 Methylpent 1 Ene

Synthesis of Novel Carbon-Carbon Bond Formations from 1,1-Dibromo-4-methylpent-1-ene

Alkenylation and Alkynylation Products

Cyclization Products and Spiro Compounds

Intramolecular reactions of derivatives of this compound could potentially lead to the formation of cyclization products and spiro compounds. The reactive nature of the dibromoalkene group could be exploited to initiate ring-forming cascades. Nevertheless, there is a lack of published research demonstrating these specific transformations for this compound.

Transformations Leading to Heterocyclic Compounds

Synthesis of Furans, Pyrroles, and Thiophenes Derivatives

The synthesis of five-membered aromatic heterocycles like furans, pyrroles, and thiophenes often involves the cyclization of 1,4-dicarbonyl compounds, a method known as the Paal-Knorr synthesis. organic-chemistry.org While it is conceivable that this compound could be converted into a suitable precursor for such reactions, direct synthetic routes from this starting material to these heterocycles have not been described in the available literature.

Incorporation into Macrocycles

The synthesis of macrocycles is a complex area of organic chemistry. While bifunctional molecules can be used as building blocks for macrocyclization, there is no documented evidence of this compound being utilized for this purpose.

Polymerization and Material Science Applications of this compound Derivatives

Research into the polymerization of related compounds, such as 4-methyl-1-pentene, has led to the development of high-performance polymers like poly(4-methyl-1-pentene) (PMP). wikipedia.orgmdpi.comnih.gov This polymer exhibits desirable properties including low density, high transparency, and excellent chemical resistance. mdpi.comnih.gov However, the polymerization of this compound or its derivatives is not a topic that has been explored in the scientific literature, and consequently, its potential applications in material science remain unknown.

Monomer Reactivity in Controlled Polymerizations

Halogenated alkenes, including gem-dibromoalkenes like this compound, can be utilized as monomers in various polymerization reactions. The presence of the bromine atoms can influence the reactivity of the double bond and provide a handle for post-polymerization modification. Controlled radical polymerization (CRP) techniques are particularly relevant for monomers containing halogen atoms.

One such technique is Atom Transfer Radical Polymerization (ATRP), where the carbon-bromine bonds in the monomer can potentially participate in the initiation and propagation steps. However, the gem-dibromo group's specific influence on polymerization kinetics and control would require experimental investigation. Another approach involves the use of organocatalysts in a light-emitting diode (LED) induced CRP, which has been shown to be effective for monomers with bromine functionalities, allowing for in situ bromine-iodine transformation to achieve controlled polymerization. rsc.org

The reactivity of this compound in coordination polymerization, such as that catalyzed by Ziegler-Natta or metallocene catalysts, is another area of interest. While ethene and propene are common monomers for these processes, the bulky and electron-withdrawing nature of the dibromovinyl group would likely necessitate specific catalyst systems to achieve high molecular weight polymers. libretexts.org The resulting polymers would possess a halogen-rich backbone, influencing their material properties.

Below is a hypothetical comparison of potential polymerization methods for this compound based on general principles of polymerization of halogenated alkenes.

Polymerization MethodPotential Catalyst/InitiatorExpected Polymer StructurePotential AdvantagesPotential Challenges
Controlled Radical Polymerization (e.g., ATRP) Transition metal complex (e.g., CuBr/ligand)Linear polymer with bromine functionalitiesControl over molecular weight and dispersity; potential for block copolymer synthesis.Steric hindrance from the gem-dibromo group may affect propagation; potential side reactions.
Coordination Polymerization Ziegler-Natta or metallocene catalystsPotentially stereoregular polymerPossibility of creating polymers with specific tacticity and high thermal stability.Catalyst sensitivity to the polar C-Br bonds; low monomer reactivity.
Radical Polymerization Peroxide initiatorsBranched or cross-linked polymerSimple and robust method.Lack of control over polymer architecture; broad molecular weight distribution.

Functional Polymer Design and Synthesis

The synthesis of functional polymers from halogen-containing monomers like this compound offers a route to materials with tailored properties and applications. google.com The bromine atoms on the polymer backbone, derived from this monomer, can serve as reactive sites for post-polymerization modification. This approach allows for the introduction of a wide array of functional groups that might not be compatible with the polymerization conditions themselves.

For instance, polymers synthesized from this compound could undergo nucleophilic substitution reactions to replace the bromine atoms with other functionalities such as amines, azides, or alkoxides. This would transform the initial halogenated polymer into a functional material with different solubility, thermal, and chemical properties. google.com

Another strategy involves utilizing the halogenated polymer as a macroinitiator for other polymerization techniques. For example, the C-Br bonds could be used to initiate the ring-opening polymerization of cyclic monomers, leading to the formation of graft copolymers. rsc.org This approach combines the properties of the initial poly(this compound) backbone with those of the grafted polymer chains, resulting in novel materials with complex architectures.

The design of such functional polymers could also leverage non-covalent interactions. Halogen bonding, a directional interaction involving halogen atoms as electrophilic centers, can be used to direct the self-assembly of polymer chains, leading to the formation of supramolecular structures and materials with interesting optical or electronic properties. rsc.org

The following table outlines potential functionalization strategies for polymers derived from this compound.

Functionalization StrategyReagentsResulting Functional GroupPotential Application of Functional Polymer
Nucleophilic Substitution Amines, Azides, AlkoxidesAmino, Azido, Ether groupsAdhesives, coatings, drug delivery systems.
Graft Copolymerization (as macroinitiator) Cyclic monomers (e.g., lactide, caprolactone)Polyester or other polymer graftsBiomaterials, thermoplastic elastomers.
Cross-coupling Reactions Boronic acids, organostannanesAryl, vinyl, or alkyl groupsConductive polymers, materials with tailored refractive indices.

Chiral Derivatives and Asymmetric Synthesis (if applicable for specific transformations)

While this compound itself is not chiral, it can be a precursor for the synthesis of chiral molecules through asymmetric transformations. The gem-dibromoalkene moiety can be converted into a chiral center with defined stereochemistry using appropriate chiral catalysts or reagents.

One potential route to chiral derivatives involves the enantioselective addition to the carbon-carbon double bond. For example, an asymmetric dihydroxylation or epoxidation, catalyzed by a chiral transition metal complex, could introduce two new stereocenters. Subsequent transformations of the bromine atoms could then lead to a variety of chiral molecules.

Furthermore, the bromine atoms themselves can be involved in the creation of chirality. Asymmetric cross-coupling reactions, where one of the bromine atoms is selectively replaced in an enantioselective manner, could generate a chiral allene or a molecule with a stereogenic carbon center bearing a bromine atom. The design of chiral ligands is crucial for achieving high enantioselectivity in such metal-catalyzed reactions. nih.gov

The development of asymmetric methods for the functionalization of gem-diborylalkanes, which can be seen as analogues of gem-dibromoalkenes, highlights the potential for creating chiral centers from such precursors. rsc.org Cobalt-catalyzed enantioselective diborylation of 1,1-disubstituted alkenes has been shown to produce enantioenriched gem-bis(boryl)alkanes, which can then be further derivatized stereospecifically. nih.gov A similar strategy could potentially be adapted for this compound.

Advanced Analytical Methodologies for 1,1 Dibromo 4 Methylpent 1 Ene

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For a moderately volatile and non-polar compound like 1,1-Dibromo-4-methylpent-1-ene, both gas and liquid chromatography are highly applicable.

Gas chromatography (GC) is a primary technique for assessing the purity of this compound due to its volatility. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For halogenated hydrocarbons, non-polar to mid-polarity columns are generally preferred.

A common column choice would be a fused silica (B1680970) capillary column coated with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This type of column separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. Isomeric impurities, if present, would likely have slightly different boiling points or polarities, allowing for their separation and quantification. A flame ionization detector (FID) is a suitable general-purpose detector for this analysis, providing high sensitivity for hydrocarbons.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Purity Analysis

ParameterCondition
GC SystemAgilent 7890B or equivalent
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature250 °C
Injection Volume1 µL (split mode, 50:1 ratio)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Temperature ProgramInitial 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for monitoring reaction progress where the reaction mixture may contain non-volatile components. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode.

In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be effective. Detection can be achieved using a UV detector, as the double bond in the molecule will exhibit some absorbance at lower wavelengths (around 200-210 nm).

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterCondition
HPLC SystemWaters Alliance e2695 or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic, Acetonitrile:Water (85:15 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength205 nm

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in compound identification and can be used for more complex analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification of volatile and semi-volatile organic compounds. By coupling the separation power of GC with the structural information provided by mass spectrometry, GC-MS can provide a near-certain identification of this compound, even in complex mixtures. The mass spectrum of the compound will show a characteristic molecular ion peak and fragmentation pattern, with the isotopic signature of the two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks) being a key identifier. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly if the compound is part of a mixture with non-volatile components or if derivatization is required. Atmospheric pressure chemical ionization (APCI) would be a suitable ionization source for this compound in LC-MS analysis.

Table 3: Typical GC-MS Parameters for the Analysis of Brominated Hydrocarbons

ParameterCondition
GC(As per Table 1)
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification

While not a routine analytical technique, the hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often via an LC interface (LC-NMR-MS), can provide unambiguous structural confirmation in very complex mixtures, such as in natural product extracts or metabolite profiling. This powerful combination allows for the acquisition of both mass spectral and NMR data on the same separated peak, providing comprehensive structural information.

Quantitative Analytical Methods

For the quantification of this compound, a validated analytical method is essential. This typically involves the use of a calibration curve prepared from certified reference standards. Both GC-FID and HPLC-UV are well-suited for quantitative analysis.

The validation of a quantitative method would include the assessment of several key parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: Representative Quantitative Performance Data for a Validated GC-FID Method

ParameterTypical Value
Linear Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98 - 102%
Precision (RSD)< 2%
LOD0.1 µg/mL
LOQ0.5 µg/mL

Spectrophotometric Quantification

Spectrophotometry is a widely used analytical technique for the quantitative determination of substances based on their absorption of light. For a compound like this compound, which contains a carbon-carbon double bond (C=C), it would be expected to absorb ultraviolet (UV) radiation. The gem-dibromo group on the double bond would likely influence the wavelength of maximum absorbance (λmax).

The quantification would theoretically be based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Hypothetical Spectrophotometric Data for this compound

ParameterHypothetical Value
Wavelength of Maximum Absorbance (λmax)Not Determined
Molar Absorptivity (ε)Not Determined
Linear RangeNot Established
Limit of Detection (LOD)Not Established
Limit of Quantification (LOQ)Not Established

Note: This table is for illustrative purposes only and is not based on experimental data.

Without experimental data, it is not possible to provide a validated spectrophotometric method for the quantification of this compound. Research would be required to determine the optimal solvent, the specific λmax, and to validate the method's linearity, accuracy, and precision.

Chromatographic Quantification using Internal Standards

Chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), are powerful techniques for separating and quantifying components of a mixture. For a volatile compound like this compound, GC would likely be the more suitable technique.

The use of an internal standard is a common practice in chromatographic quantification to improve the precision and accuracy of the results by correcting for variations in injection volume and detector response. An ideal internal standard would be a compound with similar chemical and physical properties to the analyte but one that is not present in the sample.

Selection Criteria for an Internal Standard for this compound Analysis:

Chemical Similarity: Should be a non-reactive bromoalkene or a related stable compound.

Resolution: Its peak in the chromatogram must be well-resolved from the peak of this compound and other sample components.

Purity: Must be of high purity.

Non-interference: Should not react with the analyte or other components of the sample.

Hypothetical Chromatographic Data and Potential Internal Standards

AnalytePotential Internal StandardRationale for Selection
This compound1,1-Dibromo-3-methylbut-1-eneSimilar chemical structure and volatility.
1-Bromo-4-methylpentaneDifferent functional group but similar carbon skeleton.
UndecaneA stable hydrocarbon with a different retention time.

Note: This table presents hypothetical suggestions for internal standards. The suitability of these compounds would need to be experimentally verified.

A quantitative method would involve preparing a series of calibration standards containing known concentrations of this compound and a constant concentration of the chosen internal standard. A calibration curve would then be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in an unknown sample would then be determined using this calibration curve.

Due to the absence of specific research, the development and validation of such a chromatographic method for this compound remains a subject for future investigation.

Environmental Considerations and Degradation Pathways of 1,1 Dibromo 4 Methylpent 1 Ene

Photolytic Degradation Mechanisms in Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of organic compounds in the environment, driven by energy from sunlight, particularly ultraviolet (UV) radiation. nih.gov For vinyl halides, the class of compounds to which 1,1-Dibromo-4-methylpent-1-ene belongs, UV radiation can provide the necessary energy to break the chemical bonds within the molecule. americanpoleandtimber.combigzfabric.com

The primary mechanism in the photodegradation of brominated hydrocarbons is the homolytic cleavage of the carbon-bromine (C-Br) bond. beilstein-journals.org The C-Br bond is weaker than carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds and is susceptible to breaking upon absorbing UV radiation. This process generates a bromine radical (Br•) and a vinyl radical.

Key steps in the proposed photolytic degradation of this compound:

Initiation: The molecule absorbs a photon of UV light, leading to the cleavage of a C-Br bond.

C₆H₁₀Br₂ + hv → C₆H₁₀Br• + Br•

Propagation: The resulting highly reactive radicals can then participate in a series of secondary reactions. The vinyl radical can abstract a hydrogen atom from other organic molecules, or the bromine radical can abstract a hydrogen atom from the compound itself or other surrounding molecules, propagating a chain reaction. beilstein-journals.org

Termination: The reaction ceases when two radicals combine.

The rate of photodegradation is influenced by several factors, including the intensity of the light, the wavelength of the radiation, and the presence of other substances in the environment that can act as photosensitizers or quenchers. nih.govamericanpoleandtimber.com While specific quantum yields for this compound are not available, studies on other brominated compounds show that photoreactivity often increases with the number of bromine atoms. nih.gov The process can lead to the formation of less halogenated, and sometimes more volatile, byproducts.

Abiotic Degradation Pathways in Aqueous and Soil Environments

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For this compound in water and soil, the most significant abiotic pathways are likely hydrolysis and reductive dehalogenation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. Geminal dihalides, where two halogen atoms are attached to the same carbon, are known to undergo hydrolysis to form carbonyl compounds. vedantu.comwikipedia.org For this compound, the gem-dibromo group at the vinylic position is the reactive site.

The reaction proceeds through a nucleophilic substitution mechanism where hydroxide (B78521) ions (OH⁻) in water replace the bromine atoms. This forms an unstable intermediate, a geminal diol (or gem-diol), which rapidly dehydrates to yield a more stable carbonyl compound. vedantu.com

Step 1: Nucleophilic substitution of the two bromine atoms by hydroxyl groups to form an unstable gem-diol intermediate.

Step 2: Spontaneous elimination of a water molecule from the gem-diol to form a stable ketone.

The final product of the hydrolysis of this compound is expected to be 4-methyl-2-pentanone (B128772).

Reductive Dehalogenation: Reductive dehalogenation is a critical degradation process for halogenated organic compounds in anoxic (oxygen-deficient) environments, such as saturated soils, sediments, and groundwater. epa.govenviro.wiki This process involves the removal of a halogen atom and its replacement with a hydrogen atom, facilitated by reductants present in the environment. Microorganisms often mediate this process, but abiotic reduction can also occur.

For vinyl halides, reductive dehalogenation (also known as hydrogenolysis) sequentially removes the bromine atoms. nih.gov This process decreases the toxicity and persistence of the compound. Studies on similar compounds like vinyl bromide (VB) show that it can be reductively dehalogenated to ethene. nih.gov It is plausible that this compound would undergo a similar two-step reduction, first to 1-bromo-4-methylpent-1-ene and subsequently to 4-methyl-1-pentyne (B1581292) or 4-methylpent-1-ene.

Biotic Transformation and Microbial Degradation Pathways

The transformation of halogenated compounds by microorganisms is a key component of their environmental fate. nih.gov Microbes can utilize these compounds in metabolic or co-metabolic processes under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic (oxygen-present) conditions, the biodegradation of halogenated alkenes can be initiated by oxygenase enzymes. researchgate.net These enzymes incorporate oxygen atoms into the molecule, making it less stable and more amenable to further breakdown. This process is often co-metabolic, meaning the microbe does not use the contaminant as its primary energy source but degrades it fortuitously while metabolizing another substrate. clu-in.org While specific studies on this compound are lacking, research on other brominated compounds has demonstrated that aerobic microbial consortia can achieve complete degradation, although sometimes requiring an additional carbon source to support bacterial growth. mdpi.com

Anaerobic Biodegradation: In anaerobic environments, the primary biotic degradation pathway for highly halogenated compounds is reductive dehalogenation, also known as organohalide respiration. enviro.wiki Certain specialized bacteria, such as those from the Dehalococcoides and Dehalogenimonas genera, can use halogenated compounds as terminal electron acceptors in their respiration, effectively "breathing" these contaminants. acs.org This process is highly specific and involves enzymes called reductive dehalogenases. enviro.wiki

For this compound, the expected anaerobic pathway would be sequential reductive dehalogenation:

this compound → 1-Bromo-4-methylpent-1-ene + Br⁻

1-Bromo-4-methylpent-1-ene → 4-Methyl-1-pentyne + Br⁻ (via dehydrohalogenation) or 4-Methylpent-1-ene + Br⁻ (via hydrogenolysis)

Studies on analogous chlorinated compounds show that the efficiency of each step depends on the specific microbial community present and the environmental conditions. escholarship.org

Environmental Fate Modeling for Halogenated Organic Compounds

Predicting the environmental behavior of the vast number of chemicals in commerce is a significant challenge. rsc.org Environmental fate models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the persistence and transformation rates of compounds when experimental data is scarce. oup.comnih.gov

QSAR models correlate the structural properties of a chemical with its environmental behavior, such as its rate of biodegradation or hydrolysis. uci.edu For halogenated organic compounds, descriptors used in these models can include:

Molecular Weight: Influences volatility and transport.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency to sorb to organic matter in soil and sediment.

Carbon-Halogen Bond Strength: A key factor in predicting the rate of reductive dehalogenation. oup.com

Steric and Electronic Factors: Parameters that describe the accessibility and reactivity of different parts of the molecule.

While a specific fate model for this compound is not available, QSARs developed for halogenated alkanes and alkenes can provide estimates of its likely degradation half-life and partitioning behavior in different environmental compartments (air, water, soil). oup.comresearchgate.net These models are crucial for regulatory agencies in performing risk assessments for new or data-poor chemicals.

Formation of Byproducts during Degradation and Transformation Processes

The degradation of a parent compound in the environment leads to the formation of transformation products or byproducts, which may have their own distinct toxicological and environmental fate characteristics. usgs.govmdpi.comwiley.com Understanding these byproducts is essential for a complete environmental risk assessment. Based on the degradation pathways discussed, several potential byproducts of this compound can be predicted.

Interactive Table: Potential Degradation Pathways and Byproducts of this compound

Users can filter the table by the degradation pathway to see the corresponding potential byproducts.

Degradation PathwayIntermediate/Final ProductChemical FormulaNotes
Photolysis 1-Bromo-4-methylpent-1-eneC₆H₁₁BrProduct of single debromination.
Hydrolysis 4-Methyl-2-pentanoneC₆H₁₂OFormed via an unstable gem-diol intermediate.
Reductive Dehalogenation 1-Bromo-4-methylpent-1-eneC₆H₁₁BrFirst step in sequential anaerobic reduction.
Reductive Dehalogenation 4-Methylpent-1-eneC₆H₁₂Final product of complete hydrogenolysis.
Reductive Dehalogenation 4-Methyl-1-pentyneC₆H₁₀Potential byproduct from dehydrohalogenation.

The formation of these byproducts is highly dependent on environmental conditions. For instance, 4-methyl-2-pentanone would be expected in aqueous environments, whereas the less brominated alkenes and alkynes would be more likely to form in anoxic subsurface environments. vedantu.comepa.gov The occurrence and persistence of these transformation products are critical factors in the long-term environmental impact of the parent compound. usgs.gov

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